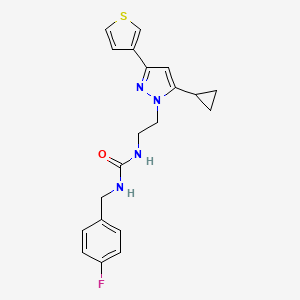
1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" is a synthetic compound of significant interest due to its unique structural features and potential applications in various fields of science and industry. This compound features a pyrazole ring fused with a cyclopropyl group, a thiophenyl moiety, and a fluorobenzyl substituent, creating a multifaceted chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of "1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" typically involves the following steps:
Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or equivalent starting materials, leading to the formation of substituted pyrazoles.
Introduction of the Cyclopropyl Group: : Cyclopropanation can be accomplished using various methods such as Simmons-Smith reaction or transition metal-catalyzed cyclopropanation.
Thiophenyl Substitution: : This step involves introducing the thiophene ring onto the pyrazole through electrophilic aromatic substitution or cross-coupling reactions.
Synthesis of the Urea Derivative: : This is generally achieved by reacting the pyrazole intermediate with isocyanates to form the corresponding urea derivative.
Industrial Production Methods:
Industrial production of this compound would likely focus on optimizing each synthetic step for scalability, yield, and purity. This includes selecting cost-effective reagents, efficient catalysts, and robust reaction conditions to ensure high throughput and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and cyclopropyl moieties.
Reduction: : The urea group can be reduced to the corresponding amine under certain conditions.
Substitution: : Various nucleophilic substitution reactions can occur, especially at the fluorobenzyl and pyrazole positions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, thiols.
Major Products:
Oxidized Derivatives: : Sulfoxides, sulfone.
Reduced Derivatives: : Amines.
Substituted Derivatives: : Various substituted pyrazoles and thiophenes.
Scientific Research Applications
Chemistry:
Catalysis: : As a ligand in organometallic catalysis.
Material Science: : In the synthesis of novel polymers and materials.
Biology:
Drug Discovery: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine:
Pharmacology: : Potential candidate for developing new pharmaceuticals targeting specific biological pathways.
Industry:
Agrochemicals: : Possible use in the development of new pesticides or herbicides.
Performance Chemicals: : In the production of specialty chemicals with specific properties.
Mechanism of Action
"1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" can be compared to other compounds with similar structural features, such as:
Pyrazole-Based Compounds: : These often exhibit biological activity and can serve as anti-inflammatory or anticancer agents.
Thiophene Derivatives: : Known for their applications in materials science and pharmacology.
Cyclopropyl-Containing Compounds: : Frequently found in medicinal chemistry due to their unique conformational effects.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-3-(thiophen-2-yl)urea
1-(2,4-dichlorophenyl)-3-cyclopropylurea
4-(cyclopropylcarbonyl)-N-phenyl-1H-pyrazole-3-carboxamide
And there you have it! A comprehensive look at the fascinating world of "1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea". This compound's synthesis, reactions, applications, and comparisons make it a molecule worth studying! Anything else you want to deep dive into?
Properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-17-5-1-14(2-6-17)12-23-20(26)22-8-9-25-19(15-3-4-15)11-18(24-25)16-7-10-27-13-16/h1-2,5-7,10-11,13,15H,3-4,8-9,12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAOALNPNDFPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)

![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)
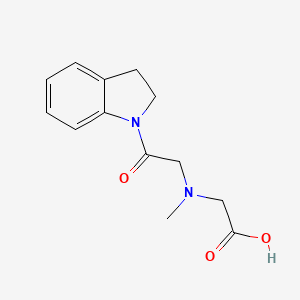
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)
![N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2963350.png)
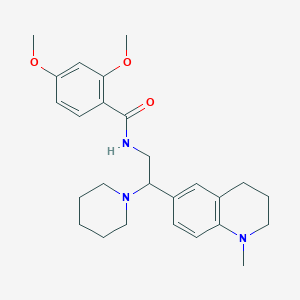
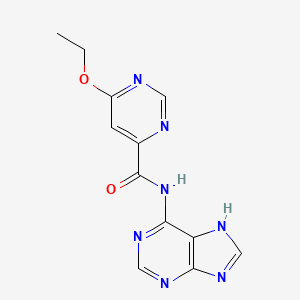
![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)
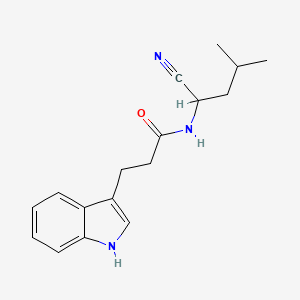
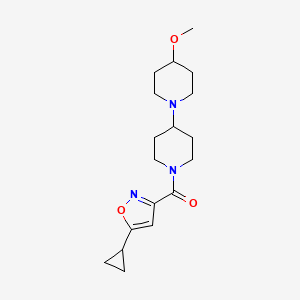
![3-(3-Fluorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2963358.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2963361.png)
